molecular formula C13H21ClN2O2S B14777322 1-((4-Ethylphenyl)sulfonyl)piperidin-4-amine hydrochloride

1-((4-Ethylphenyl)sulfonyl)piperidin-4-amine hydrochloride

Cat. No.: B14777322
M. Wt: 304.84 g/mol
InChI Key: KXTPQCLDGYQDCO-UHFFFAOYSA-N
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Description

1-((4-Ethylphenyl)sulfonyl)piperidin-4-amine hydrochloride is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is a significant structural motif in many pharmaceuticals and natural products

Preparation Methods

The synthesis of 1-((4-Ethylphenyl)sulfonyl)piperidin-4-amine hydrochloride typically involves several steps, starting from readily available starting materials. One common synthetic route involves the sulfonylation of piperidine derivatives. The reaction conditions often include the use of sulfonyl chlorides and a base to facilitate the reaction . Industrial production methods may involve optimization of these reaction conditions to improve yield and purity, often using continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

1-((4-Ethylphenyl)sulfonyl)piperidin-4-amine hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

1-((4-Ethylphenyl)sulfonyl)piperidin-4-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-((4-Ethylphenyl)sulfonyl)piperidin-4-amine hydrochloride involves its interaction with specific molecular targets. The sulfonyl group can interact with enzymes and receptors, modulating their activity. The piperidine ring provides structural stability and facilitates binding to these targets . The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

1-((4-Ethylphenyl)sulfonyl)piperidin-4-amine hydrochloride can be compared with other piperidine derivatives such as:

    Piperidine: A simple six-membered ring with one nitrogen atom.

    Piperidinone: A piperidine derivative with a ketone group.

    Spiropiperidines: Compounds with a spiro-connected piperidine ring. The uniqueness of this compound lies in its specific sulfonyl group, which imparts distinct chemical and biological properties.

This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for research and development.

Properties

Molecular Formula

C13H21ClN2O2S

Molecular Weight

304.84 g/mol

IUPAC Name

1-(4-ethylphenyl)sulfonylpiperidin-4-amine;hydrochloride

InChI

InChI=1S/C13H20N2O2S.ClH/c1-2-11-3-5-13(6-4-11)18(16,17)15-9-7-12(14)8-10-15;/h3-6,12H,2,7-10,14H2,1H3;1H

InChI Key

KXTPQCLDGYQDCO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)N.Cl

Origin of Product

United States

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